An In-depth Technical Guide to (1,1-Difluorospiro[2.3]hexan-5-yl)methanol: Structure, Properties, and Characterization
An In-depth Technical Guide to (1,1-Difluorospiro[2.3]hexan-5-yl)methanol: Structure, Properties, and Characterization
Introduction: The Emergence of Fluorinated Spirocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer precise control over physicochemical properties and biological activity is paramount. Among the rising stars in this field are fluorinated spirocyclic systems. The incorporation of fluorine, a small yet highly electronegative atom, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] When combined with a spirocyclic framework—a rigid three-dimensional structure—the result is a powerful tool for locking in bioactive conformations and exploring new chemical space.[3][4]
This guide focuses on a particularly intriguing example of this molecular architecture: (1,1-Difluorospiro[2.3]hexan-5-yl)methanol . This compound merges the conformational rigidity of a spiro[2.3]hexane core with the unique electronic properties of a gem-difluoro group, presenting a promising building block for the development of next-generation therapeutics. The spiro[2.3]hexane system, with its fused cyclopropane and cyclobutane rings, offers a unique conformational constraint, "freezing" the orientation of appended functional groups.[5] The gem-difluoro motif further modulates local electronics and can act as a bioisostere for a carbonyl group, enhancing interactions with biological targets.[6]
This technical guide provides a comprehensive overview of the chemical structure, predicted physicochemical properties, and detailed experimental protocols for the characterization of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, tailored for researchers, scientists, and drug development professionals.
Molecular Structure and Synthesis
The structure of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol features a spirocyclic core with a hydroxymethyl group attached to the cyclobutane ring. The gem-difluoro group is situated on the cyclopropane ring, a key feature that distinguishes its properties from its non-fluorinated counterpart.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic pathway for (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.
Predicted Physicochemical Properties
The introduction of the gem-difluoro group is expected to significantly alter the physicochemical properties of the parent spiro[2.3]hexan-5-ol molecule. The following table summarizes the predicted properties of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol, with justifications based on established principles of physical organic chemistry.
| Property | Predicted Value | Justification |
| Molecular Formula | C₆H₈F₂O | - |
| Molecular Weight | 134.12 g/mol | - |
| Melting Point (°C) | 35 - 45 | The non-fluorinated analog, spiro[2.3]hexan-5-ol, is a liquid at room temperature.[9] The introduction of the polar C-F bonds and the potential for altered crystal packing could lead to a low-melting solid. |
| Boiling Point (°C) | ~160 - 170 | The boiling point is expected to be higher than that of the non-fluorinated analog due to increased molecular weight and polarity. |
| pKa | ~14.5 - 15.5 | The gem-difluoro group is strongly electron-withdrawing, which will increase the acidity of the hydroxyl proton compared to a typical primary alcohol (pKa ~16-17). The effect is transmitted through the spirocyclic system.[10][11] |
| LogP | 0.8 - 1.2 | While fluorination generally increases lipophilicity, the effect of a gem-difluoro group can be complex.[4][12] Given the small size of the molecule and the presence of the hydroxyl group, a modest LogP is anticipated. |
| Aqueous Solubility | Moderately Soluble | The presence of the hydroxyl group allows for hydrogen bonding with water, while the small hydrocarbon framework and the polar C-F bonds should contribute to moderate aqueous solubility. |
Experimental Protocols for Characterization
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.
Melting Point Determination
The melting point is a fundamental physical property that provides an indication of a compound's purity.
Protocol:
-
Sample Preparation: Ensure the sample of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol is a fine, dry powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to a depth of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Rapid Heating (Initial Determination): Heat the sample rapidly to obtain an approximate melting range.
-
Slow Heating (Accurate Determination): Allow the apparatus to cool, then heat a fresh sample at a rate of 1-2 °C per minute near the approximate melting point.[13][14]
-
Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[15][16]
Caption: Workflow for melting point determination.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.
Protocol:
-
Solution Preparation: Prepare a 1 mM solution of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol in a suitable solvent (e.g., water or a water/co-solvent mixture).[17] The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[7]
-
Apparatus Calibration: Calibrate a pH meter with standard buffer solutions.[18]
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature and purge with nitrogen to remove dissolved CO₂.[13][17]
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[18][19]
-
Data Acquisition: Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[16][20]
Caption: Workflow for pKa determination by potentiometric titration.
Solubility Assessment
Both kinetic and thermodynamic solubility are important parameters in drug discovery.[21][22]
Kinetic Solubility Protocol (High-Throughput Screening):
-
Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).[23]
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microtiter plate to create a range of concentrations.[19]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[15][24]
-
Detection: Measure the turbidity of each well using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[23]
Thermodynamic Solubility Protocol (Shake-Flask Method):
-
Sample Preparation: Add an excess of the solid compound to a known volume of aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial.[25]
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]
-
Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the compound in the filtrate/supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS). This concentration represents the thermodynamic solubility.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the chemical structure and purity of (1,1-Difluorospiro[2.3]hexan-5-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the environment of the fluorine atoms.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclobutyl and cyclopropyl protons due to the rigid spirocyclic system. The diastereotopic protons of the hydroxymethyl group will likely appear as a multiplet.
-
¹³C NMR: The carbon spectrum will be characterized by the downfield shift of the carbon bearing the hydroxyl group (~60-70 ppm) and the characteristic triplet for the CF₂ carbon due to C-F coupling. The spiro carbon will appear as a quaternary signal.[9][11] The gem-difluoro group will significantly shield the attached carbon, with its chemical shift appearing at a higher field than a typical cyclopropyl carbon.[6]
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a complex multiplet for the two non-equivalent fluorine atoms, with a large geminal F-F coupling constant.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| C-H stretch (alkane) | 2850-3000 |
| C-F stretch | 1000-1200 (strong) |
| C-O stretch (alcohol) | 1000-1100 |
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data:
| Ion | Predicted m/z |
| [M+H]⁺ | 135.0612 |
| [M+Na]⁺ | 157.0431 |
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample into a high-resolution mass spectrometer using electrospray ionization (ESI) in positive ion mode.
Conclusion and Future Outlook
(1,1-Difluorospiro[2.3]hexan-5-yl)methanol represents a valuable building block at the intersection of spirocycle and fluorine chemistry. Its unique structural and electronic features make it an attractive scaffold for the design of novel therapeutic agents with potentially improved pharmacological profiles. The predicted physicochemical properties suggest a molecule with a balance of lipophilicity and aqueous solubility, making it a good starting point for drug discovery programs.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of this and other new chemical entities. As the field of medicinal chemistry continues to embrace three-dimensional molecular architectures, the importance of fluorinated spirocycles like (1,1-Difluorospiro[2.3]hexan-5-yl)methanol is set to grow, offering new opportunities for the development of innovative medicines.
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